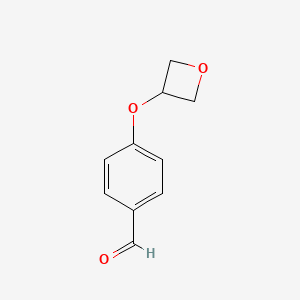

4-(Oxetan-3-yloxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWHYLUWWYESEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of Aryloxybenzaldehyde Scaffolds in Modern Organic Synthesis

Aryloxybenzaldehydes are a class of organic compounds characterized by an aryloxy group (a substituted or unsubstituted aromatic ring linked to an oxygen atom) attached to a benzaldehyde (B42025) moiety. This structural framework serves as a versatile and valuable scaffold in modern organic synthesis for several key reasons.

The benzaldehyde portion of the molecule provides a reactive aldehyde functional group. This group can readily participate in a wide array of chemical transformations, including oxidations to form carboxylic acids, reductions to yield primary alcohols, and various carbon-carbon bond-forming reactions. evitachem.com This reactivity makes aryloxybenzaldehydes crucial intermediates in the synthesis of more complex molecular architectures.

Strategic Importance of Oxetane Ring Systems in Advanced Molecular Design

The oxetane (B1205548) ring, a four-membered heterocycle containing one oxygen atom and three carbon atoms, has garnered substantial attention in advanced molecular design, particularly within the realm of medicinal chemistry. nih.govnih.govnih.gov The incorporation of this small, strained ring system into a larger molecule can impart a range of desirable properties.

One of the most significant advantages of the oxetane motif is its ability to improve the physicochemical properties of a compound. nih.govacs.org Oxetanes are known to enhance aqueous solubility, a critical factor for drug efficacy. researchgate.net Their three-dimensional nature can also lead to improved binding interactions with biological targets. nih.gov Moreover, the oxetane ring can act as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. researchgate.net This substitution can block sites of metabolic degradation, thereby increasing the metabolic stability of a drug candidate. scirp.org

The synthesis of oxetane-containing molecules has been a subject of extensive research, with various methods developed for their preparation. thieme-connect.de The ability to introduce the oxetane ring at different positions within a molecule provides chemists with a powerful tool to modulate its properties and explore new chemical space. nih.gov

Rationale for Investigating 4 Oxetan 3 Yloxy Benzaldehyde: a Convergent Structural Motif

Establishment of the 4-Substituted Phenol (B47542) Moiety

The formation of the 4-(oxetan-3-yloxy)phenyl group can be approached in two primary ways: by creating the aryl ether linkage first, followed by introduction of the aldehyde, or by starting with a pre-functionalized benzaldehyde (B42025).

Electrophilic Aromatic Substitution Precursors for Aryl Ether Formation

The key step in forming the ether linkage is typically a nucleophilic aromatic substitution (SNAr) reaction rather than an electrophilic one on the aromatic ring to be etherified. In this context, an activated aromatic precursor is required. A common strategy involves the reaction of oxetan-3-ol (B104164) with an electron-deficient aromatic ring, such as one bearing a fluorine or nitro group at the para position.

For instance, 4-fluorobenzaldehyde (B137897) can serve as a direct precursor. The electron-withdrawing nature of the aldehyde and the fluorine atom facilitates nucleophilic attack by the alkoxide of oxetan-3-ol. walisongo.ac.idresearchgate.netmdpi.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). walisongo.ac.idscience.gov

An alternative precursor is 4-nitrofluorobenzene. The strong electron-withdrawing nitro group highly activates the ring towards nucleophilic substitution. The resulting 4-(oxetan-3-yloxy)nitrobenzene can then be converted to the corresponding aniline, which can be further transformed into the benzaldehyde functionality through various methods, such as the Sandmeyer reaction followed by a reduction step.

The Williamson ether synthesis is another fundamental approach. acs.org This involves the reaction of a 4-halophenol, protected if necessary, with a reactive derivative of oxetan-3-ol, such as 3-(tosyloxy)oxetane. However, for the specific case of this compound, the direct SNAr approach with an activated benzaldehyde derivative is often more efficient.

| Precursor | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Oxetan-3-ol, K₂CO₃, DMSO | Direct formation of the target aldehyde. walisongo.ac.id | Requires elevated temperatures. |

| 4-Nitrofluorobenzene | Oxetan-3-ol, Base (e.g., K₂CO₃) | Highly reactive precursor. | Requires multiple steps to convert the nitro group to an aldehyde. |

| 4-Chlorobenzonitrile | Oxetan-3-ol, Base | Nitrile can be hydrolyzed to a carboxylic acid and then reduced. | Multi-step conversion to the aldehyde. |

Formylation Strategies for Benzaldehyde Generation from Aromatic Precursors

When the synthesis commences with the formation of 4-(oxetan-3-yloxy)benzene from phenol, a subsequent formylation step is necessary to introduce the aldehyde group. Several classical and modern formylation methods are applicable. The choice of method often depends on the stability of the oxetane ring under the reaction conditions.

The Duff reaction utilizes hexamine as the formyl carbon source and is suitable for activated aromatic rings like phenols. nih.gov The reaction typically proceeds in an acidic medium, and formylation occurs primarily at the ortho position to the activating group. However, if the ortho positions are blocked, para-formylation can be achieved.

The Reimer-Tiemann reaction is another well-established method for the ortho-formylation of phenols, employing chloroform (B151607) and a strong base. The reactive species is dichlorocarbene (B158193). While effective, this method's regioselectivity for the para-position can be low unless the ortho-positions are sterically hindered.

More contemporary methods often provide better yields and regioselectivity. For example, the reaction of phenols with paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534) has been shown to be a highly efficient and regioselective method for ortho-formylation. Modifications of this system could potentially favor para-substitution.

| Reaction | Reagents | Typical Position of Formylation | Key Features |

|---|---|---|---|

| Duff Reaction | Hexamine, Acid (e.g., glycerol, boric acid) | Ortho (preferentially) | Suitable for activated rings. nih.gov |

| Reimer-Tiemann Reaction | CHCl₃, Strong Base (e.g., NaOH) | Ortho | Proceeds via a dichlorocarbene intermediate. |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Para | Generally applicable to electron-rich aromatic compounds. |

| Magnesium Chloride-Mediated Formylation | Paraformaldehyde, MgCl₂, Triethylamine | Ortho | High yields and regioselectivity for ortho-formylation. |

Construction of the Oxetan-3-ol Precursor

Ring-Closure Approaches to Oxetanes

Intramolecular Williamson Etherification (Diol Cyclization): This is one of the most common and established methods for synthesizing oxetanes. acs.orgthieme-connect.de The process typically starts from a 1,3-diol. One of the hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate or halide), and subsequent treatment with a base induces an intramolecular SN2 reaction to form the oxetane ring. acs.orgmdpi.com For the synthesis of oxetan-3-ol, a common precursor is 1,3-dichloro-2-propanol, which can be treated with a base to form 3-chloro-1,2-epoxypropane (epichlorohydrin). Reaction of epichlorohydrin (B41342) with an acid like acetic acid, followed by base-induced cyclization, can yield oxetan-3-ol. researchgate.netatlantis-press.com A modified route involves the reaction of epichlorohydrin with acetic acid in the presence of anhydrous iron(III) chloride. atlantis-press.com

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for the direct synthesis of the oxetane ring. cambridgescholars.commdpi.comchemrxiv.org To synthesize an oxetan-3-ol derivative, a suitable glyoxylate (B1226380) could react with an alkene. The resulting ester can then be hydrolyzed. The reaction's regioselectivity and stereoselectivity can be influenced by the electronic properties and steric bulk of the substituents on both the carbonyl compound and the alkene. researchgate.net Visible-light-mediated Paternò-Büchi reactions using photocatalysts have been developed to avoid the use of high-energy UV light. chemrxiv.org

Decarboxylation: Recent advances have shown that oxetanes can be synthesized through decarboxylative pathways. For instance, photoredox-catalyzed decarboxylative addition of carboxylic acids to oxetan-3-one can produce 3-substituted oxetan-3-ols. researchgate.net Another approach involves the generation of tertiary benzylic oxetane radicals from 3-aryl-oxetane-3-carboxylic acids under photoredox conditions. acs.org While these methods produce substituted oxetanes, they highlight the utility of decarboxylation in this chemical space. A direct decarboxylative route to the parent oxetan-3-ol is less common.

Stereocontrolled Oxetane Synthesis

The generation of enantiomerically pure oxetanes is crucial for their application in medicinal chemistry.

Chiral Auxiliary-Mediated Approaches: Chiral auxiliaries can be employed to control the stereochemistry during oxetane formation. For example, in the Paternò-Büchi reaction, a chiral auxiliary attached to the carbonyl compound can induce diastereoselectivity in the cycloaddition. mdpi.comdokumen.pub Similarly, in the cyclization of 1,3-diols, the use of a chiral starting material or a chiral catalyst during one of the synthetic steps can lead to an enantiomerically enriched product. acs.org For instance, the enantioselective reduction of a β-halo ketone, followed by cyclization, can afford chiral 2-substituted oxetanes. acs.org

Alcohol C-H Functionalization Pathways for Oxetane Formation

A novel and efficient approach to oxetane synthesis involves the direct functionalization of an alcohol's C-H bond. A recently developed methodology utilizes visible-light photoredox catalysis to convert alcohols into oxetanes in a single step. acs.orgnih.govnih.gov This process involves the generation of an alkoxy radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical. This radical can then be trapped to form the oxetane ring. This method is notable for its mild conditions and applicability to complex molecules, representing a significant advancement in streamlining oxetane synthesis. nih.govacs.org

Formation of the Oxetan-3-yloxy Ether Linkage

The critical step in synthesizing the target molecule is the formation of the ether bond between the benzaldehyde core and the oxetane ring. This is typically achieved through nucleophilic substitution or transition-metal-catalyzed coupling reactions.

The Williamson ether synthesis, a long-established method for forming ethers, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. careers360.comnumberanalytics.com In the context of this compound synthesis, this typically involves the reaction of 4-hydroxybenzaldehyde (B117250) (or a protected version) with an activated oxetan-3-ol derivative. The classical approach involves deprotonating a phenol with a strong base to form a phenoxide, which then acts as a nucleophile. careers360.com

However, the traditional Williamson synthesis has limitations, including the need for harsh basic conditions that may not be compatible with sensitive functional groups like aldehydes. researchgate.net Modern variants have been developed to overcome these issues. One significant advancement is the use of Phase-Transfer Catalysis (PTC) . PTC facilitates the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate). careers360.comebin.pub Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) transfer the alkoxide or phenoxide from the aqueous to the organic phase, increasing reaction rates and allowing for milder conditions. careers360.comrjptonline.orgcore.ac.uk This approach avoids the need for strong, anhydrous bases and can lead to higher yields and easier work-up. careers360.comrjptonline.org

Another variant involves using alternative alkylating agents. While the traditional method uses alkyl halides, other leaving groups like tosylates or mesylates on the oxetane ring can be employed to improve the yield. careers360.com The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO are preferred as they facilitate the SN2 mechanism. numberanalytics.com

| Variant | Key Features | Advantages | Typical Reactants | Ref. |

| Classical Williamson | Strong base (e.g., NaH) in an anhydrous polar aprotic solvent (e.g., DMF). | Simple, high-yielding for many substrates. | 4-Hydroxybenzaldehyde, 3-bromooxetane. | careers360.comnumberanalytics.com |

| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., water/toluene) with a phase-transfer catalyst (e.g., TBAB). | Milder conditions, no need for anhydrous solvents, often higher yields. | 4-Hydroxybenzaldehyde, 3-tosyloxyoxetane, aqueous NaOH. | careers360.comebin.pub |

| High-Temperature Catalytic | Uses weak alkylating agents like esters at high temperatures (>300 °C). | Avoids carcinogenic alkylating agents and salt production. | Phenol, Methanol, Benzoic acid catalyst. | researchgate.net |

Transition-metal-catalyzed cross-coupling reactions have become powerful alternatives to the Williamson ether synthesis for forming C-O bonds, particularly for aryl ethers. These methods often offer greater functional group tolerance and milder reaction conditions.

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation. wikipedia.orguwindsor.ca This palladium-catalyzed reaction couples alcohols with aryl halides or triflates. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve coupling oxetan-3-ol with 4-fluorobenzaldehyde or 4-bromobenzaldehyde. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. uwindsor.ca The development of sterically hindered and electron-rich ligands has been crucial for achieving high efficiency and broad substrate scope. wikipedia.orgorganic-chemistry.org

Copper-catalyzed reactions, such as the Ullmann condensation , represent another major catalytic approach. organic-chemistry.org While traditional Ullmann reactions require harsh conditions (high temperatures), modern protocols use ligands to facilitate the coupling at lower temperatures. organic-chemistry.org These reactions can couple phenols with aryl halides. More recent developments have shown that copper catalysts, sometimes in combination with other metals like iron, can effectively promote C-O cross-coupling with good yields, presenting an economical option for industrial applications. organic-chemistry.org

| Catalytic Method | Catalyst System | Coupling Partners | Key Advantages | Ref. |

| Buchwald-Hartwig C-O Coupling | Palladium precursor (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., SPhos, XPhos) | Oxetan-3-ol + 4-halobenzaldehyde (Br, I, Cl) or triflate | High functional group tolerance, mild conditions, broad scope. | wikipedia.orguwindsor.caorganic-chemistry.org |

| Ullmann-type C-O Coupling | Copper salt (e.g., CuI) ± Ligand (e.g., phenanthroline) | 4-Hydroxybenzaldehyde + 3-halooxetane | Lower catalyst cost, effective for electron-deficient aryl halides. | organic-chemistry.org |

| Iron/Copper Co-catalyzed Coupling | CuI / Fe(acac)₃ | Phenols + Aryl Halides | Efficient, economical, suitable for industrial scale. | organic-chemistry.org |

Integrated Synthetic Pathways towards this compound

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. sathyabama.ac.in For example, one could synthesize 3-aryloxetan-3-ols and then subject them to different reactions to create a library of analogues. d-nb.info A divergent strategy could start with 4-(oxetan-3-yloxy)bromobenzene, which could then be converted to the target aldehyde via lithium-halogen exchange and formylation, or to other analogues through different palladium-catalyzed cross-coupling reactions. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The presence of multiple reactive sites in the precursors for this compound necessitates careful control of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of our target molecule, the aldehyde group is sensitive to both nucleophiles and oxidizing/reducing agents. rug.nl

When performing a Williamson ether synthesis starting from 4-hydroxybenzaldehyde, the strongly basic conditions required to deprotonate the phenol could potentially lead to side reactions at the aldehyde, such as aldol (B89426) condensation or Cannizzaro reactions. chemijournal.com To avoid this, the aldehyde may need to be protected, for example, as an acetal (B89532). This adds extra steps (protection and deprotection) to the synthesis.

Catalytic methods like the Buchwald-Hartwig coupling are often more chemoselective and may not require protection of the aldehyde group, thus streamlining the synthesis. uwindsor.ca

Regioselectivity is the control of which position on a molecule reacts. This is particularly relevant when synthesizing analogues from starting materials with multiple potential reaction sites, such as dihydroxybenzaldehydes. For instance, if one were to react 3,4-dihydroxybenzaldehyde (B13553) with an activated oxetane, the reaction conditions would need to be tuned to favor etherification at the desired hydroxyl group (C4-OH vs. C3-OH). The relative acidity of the phenolic protons and steric hindrance around them would influence the outcome. Photochemical reactions like the Paternò-Büchi reaction to form oxetanes also show regioselectivity influenced by the electronic properties of the reactants and the presence of directing groups like hydroxyls. nih.gov

Green Chemistry Paradigms in the Synthesis of Oxetan-3-yloxybenzaldehydes

Applying the principles of green chemistry aims to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. imist.maacs.org

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as Buchwald-Hartwig or Ullmann couplings, are inherently more atom-economical than stoichiometric reactions that use protecting groups or generate large amounts of salt waste (as in the classical Williamson synthesis). researchgate.netacs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The transition from stoichiometric bases in Williamson synthesis to catalytic C-O coupling methods is a prime example. researchgate.netuwindsor.ca

Safer Solvents and Reagents : The choice of solvents and reagents should be made to minimize their toxicity and environmental impact. imist.ma This includes replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives like water, ethanol, or in some cases, running reactions under solvent-free conditions. researchgate.netcore.ac.uk Phase-transfer catalysis often allows the use of water, a benign solvent. ebin.pubrjptonline.org

Energy Efficiency : Syntheses should be conducted at ambient temperature and pressure whenever possible. imist.ma The development of highly active catalysts that allow reactions to proceed at lower temperatures contributes to energy efficiency. uwindsor.ca Microwave-assisted synthesis can also be a green approach, as it can dramatically reduce reaction times and energy consumption. careers360.com

| Green Chemistry Principle | Application in Synthesis of this compound | Ref. |

| Atom Economy | Favoring catalytic C-O coupling over classical Williamson synthesis to minimize byproduct formation (e.g., salts). | researchgate.netacs.org |

| Catalysis | Using Pd or Cu catalysts for C-O bond formation instead of stoichiometric reagents. | uwindsor.caacs.org |

| Safer Solvents | Employing phase-transfer catalysis to use water as a solvent or using greener organic solvents like ethanol. | ebin.pubresearchgate.net |

| Waste Prevention | Designing convergent syntheses and avoiding protecting groups through chemoselective methods. | imist.mauniovi.es |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more efficient, selective, and sustainable manner.

Oxetane Ring Reactivity: Strain-Promoted Transformations

The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ·mol⁻¹), which makes it susceptible to various ring-opening and rearrangement reactions that are not as favorable for less strained ethers like tetrahydrofuran (B95107). thieme-connect.de This inherent reactivity is a key feature in the synthetic utility of this compound.

Nucleophilic Ring-Opening Reactions and Derivatization

The oxetane ring in this compound can be opened by a wide array of nucleophiles, yielding functionalized 1,3-diol derivatives. researchgate.net The regioselectivity of this attack is dictated by both steric and electronic factors and the nature of the reaction conditions (nucleophile strength, presence of acid). magtech.com.cn

Mechanism and Regioselectivity : In the case of this compound, the oxetane is 3-substituted. Strong nucleophiles under basic or neutral conditions typically attack the less sterically hindered carbon atoms (C2 and C4) of the oxetane ring via an SN2 mechanism. magtech.com.cn Conversely, in the presence of an acid catalyst, the oxetane oxygen is protonated, creating a more electrophilic ring. Weak nucleophiles then preferentially attack the more substituted carbon (C3), which can better stabilize the developing positive charge, in a process with SN1 character. magtech.com.cn

Derivatization : This reactivity allows for the introduction of diverse functional groups, transforming the oxetane moiety into a linear chain with two hydroxyl groups. For instance, enantioselective ring-opening reactions catalyzed by chiral complexes can produce enantioenriched tetrahydrofurans or other valuable chiral building blocks. acs.org The reaction with trimethylsulfoxonium (B8643921) iodide can also be used to open the epoxide precursors to oxetanes, demonstrating a related ring-opening strategy. thieme-connect.de

The table below summarizes the predicted outcomes of nucleophilic ring-opening reactions on this compound based on general principles of oxetane reactivity.

| Nucleophile Type | Example Reagent(s) | Typical Conditions | Predicted Product(s) |

| C-Nucleophiles | Organolithium reagents, Grignard reagents | Basic/Neutral | Attack at C2/C4 leading to a secondary alcohol and a primary alcohol after workup. |

| N-Nucleophiles | Amines, Azides | Neutral or Acidic | Attack at C2/C4 (neutral) or C3 (acidic) to introduce an amino functional group. |

| O-Nucleophiles | Alcohols, Water, Peroxides | Acid-Catalyzed | Preferential attack at C3 to form an ether or diol. researchgate.net |

| Halogen Nucleophiles | POCl₃/DMAP, PCl₅ | Acidic | Ring-opening to form chlorohydrins. researchgate.net |

| Hydride Nucleophiles | LiAlH₄, DIBAL-H | Basic/Neutral | Reduction to open the ring and form a 1,3-diol. ethz.ch |

Metal-Catalyzed Isomerization and Rearrangement Processes

The strain of the oxetane ring can be harnessed in metal-catalyzed isomerization reactions to produce other valuable structures, such as homoallylic alcohols. researchgate.net Lewis acids are particularly effective at promoting these transformations.

Lewis Acid Catalysis : Strong Lewis acids, such as those based on aluminum (e.g., Al(C₆F₅)₃), can coordinate to the oxetane oxygen, facilitating ring cleavage and rearrangement. researchgate.net For 2,2-disubstituted oxetanes, this process regioselectively yields homoallylic alcohols. researchgate.net While this compound is a 3-substituted oxetane, similar Lewis acid activation could promote isomerization, potentially leading to allylic alcohol derivatives. wikipedia.org

Transition Metal Catalysis : Noble and transition metals like iridium, palladium, and others have been shown to catalyze the isomerization of strained heterocycles. wikipedia.orgub.edu Iridium-based catalysts, for example, have been explored for the isomerization of N-sulfonyl-aziridines and epoxides, and similar reactivity could be anticipated for oxetanes, although polymerization can be a competing pathway. ub.edu These reactions often proceed through the formation of metal-hydride complexes. ub.edu

The table below outlines potential isomerization reactions catalyzed by different metals.

| Catalyst Type | Example Catalyst | Potential Product from this compound |

| Main Group Lewis Acid | Al(C₆F₅)₃, B(C₆F₅)₃ | Isomerization to an allylic or homoallylic alcohol derivative. researchgate.net |

| Transition Metal | Iridium Complexes (e.g., Crabtree's catalyst) | Isomerization to an unsaturated alcohol. ub.edu |

| Noble Metal | Palladium (Pd) on Carbon with H₂ | Reductive ring-opening (hydrogenolysis). magtech.com.cn |

Ring Expansion Pathways of Oxetane Systems

The high ring tension in oxetanes also makes them suitable substrates for ring expansion reactions, providing pathways to larger, oxygen-containing heterocyclic compounds like tetrahydrofurans (5-membered rings). sioc-journal.cnsioc-journal.cn

Mechanisms of Ring Expansion : Several methods can achieve this transformation. One common approach involves the reaction with diazo compounds, which serve as carbene precursors. sioc-journal.cn The carbene can insert into a C-O bond of the oxetane, leading to an expanded ring. Metal-catalyzed intermolecular and intramolecular cycloadditions are also effective pathways for ring expansion. sioc-journal.cn Furthermore, photochemical methods can be used to generate ylide intermediates that rearrange to form tetrahydrofuran derivatives under metal-free conditions. rsc.org

Application to this compound : Applying these methods to this compound would be expected to yield derivatives of 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde. nih.gov For example, a (salen)Co(III) complex has been shown to catalyze the intramolecular ring-opening of oxetanes with tethered alcohols to afford tetrahydrofurans with high enantioselectivity. acs.org

The following table summarizes key ring expansion strategies applicable to oxetane systems.

| Reaction Type | Reagents/Conditions | Resulting Heterocycle |

| Carbene Insertion | Diazo compounds (e.g., ethyl diazoacetate) | Tetrahydrofuran derivative. sioc-journal.cn |

| Photochemical Rearrangement | Photochemical irradiation | Tetrahydrofuran derivative via ylide intermediate. rsc.org |

| Catalytic Intramolecular Opening | (salen)Co(III) complex with a tethered nucleophile | Functionalized Tetrahydrofuran. acs.org |

Aldehyde Functional Group Transformations

The aldehyde group on the benzene ring of this compound is a classic electrophilic center, readily participating in a host of well-established carbonyl reactions without necessarily affecting the stable oxetane ring under appropriate conditions.

Reductive and Oxidative Manipulations of the Carbonyl Group

The aldehyde can be selectively reduced to an alcohol or a methyl group, or oxidized to a carboxylic acid, providing access to a family of related compounds.

Reduction : Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, yielding [4-(oxetan-3-yloxy)phenyl]methanol. More vigorous conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reductions, can fully reduce the carbonyl to a methyl group, forming 3-(p-tolyloxy)oxetane, although the acidic conditions of the Clemmensen reduction might risk opening the oxetane ring.

Oxidation : The aldehyde is easily oxidized to the corresponding carboxylic acid, 4-(oxetan-3-yloxy)benzoic acid. This can be achieved with a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant is crucial to avoid degradation of the oxetane ring, especially under harsh acidic or basic conditions.

The table below details common reductive and oxidative transformations for the aldehyde group.

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | [4-(Oxetan-3-yloxy)phenyl]methanol |

| Reduction to Alkane | Hydrazine, KOH (Wolff-Kishner) | 3-(p-Tolyloxy)oxetane |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 4-(Oxetan-3-yloxy)benzoic Acid |

Carbonyl Addition and Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)

As an aromatic aldehyde lacking α-hydrogens, this compound is an excellent electrophilic partner in condensation reactions with enolizable carbonyl compounds or active methylene (B1212753) species. wikipedia.org

Claisen-Schmidt Condensation : This is a base-catalyzed crossed aldol condensation between an aldehyde (with no α-hydrogens) and a ketone (with α-hydrogens). wikipedia.org this compound reacts with ketones like acetone (B3395972) or acetophenone (B1666503) in the presence of a base such as sodium hydroxide (B78521) (NaOH) to form α,β-unsaturated ketones, commonly known as chalcones. jetir.orgnumberanalytics.com The reaction proceeds via the formation of a ketone enolate, which attacks the aldehyde carbonyl, followed by dehydration. magritek.com This reaction is highly efficient and can often be performed under solvent-free conditions. rsc.org

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) catalyzed by a weak base like piperidine (B6355638) or ammonia. mychemblog.comsigmaaldrich.com this compound can react with compounds such as malononitrile, diethyl malonate, or acetylacetone. organicreactions.org The reaction mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields a stable, highly conjugated product. mychemblog.com

The tables below provide examples of these condensation reactions.

Claisen-Schmidt Condensation Examples

| Ketone Reactant | Base Catalyst | Product Structure (Chalcone Derivative) |

|---|---|---|

| Acetone | NaOH | (E)-4-(4-(Oxetan-3-yloxy)phenyl)but-3-en-2-one |

| Acetophenone | NaOH | (E)-1-Phenyl-3-(4-(oxetan-3-yloxy)phenyl)prop-2-en-1-one |

Knoevenagel Condensation Examples

| Active Methylene Compound | Base Catalyst | Product Structure |

|---|---|---|

| Malononitrile | Piperidine | 2-(4-(Oxetan-3-yloxy)benzylidene)malononitrile rsc.org |

| Diethyl Malonate | Piperidine/Pyridine | Diethyl 2-(4-(Oxetan-3-yloxy)benzylidene)malonate |

Specialized Carbonyl Reactivity (e.g., Carbonyl-Alkyne Metathesis (CAM))

Carbonyl-alkyne metathesis (CAM) is an atom-economical reaction that provides access to α,β-unsaturated carbonyl compounds. bohrium.comchemrxiv.org The reaction typically proceeds via a [2+2] cycloaddition between a carbonyl group and an alkyne, forming an oxetene intermediate, which then undergoes a retro-[2+2] cycloreversion. chemrxiv.org While specific studies on the CAM of this compound are not prevalent in the current literature, the reactivity of other functionalized benzaldehydes in CAM reactions allows for informed predictions.

Various catalysts have been developed for CAM, including those based on iron, iodine, and other Lewis acids. chemrxiv.orgrsc.orgnih.govchemrxiv.org For instance, iron(III) chloride has been shown to be an effective and environmentally friendly catalyst for the intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde derivatives. rsc.org This suggests that the aldehyde functionality in this compound would likely be amenable to such transformations. Moreover, iodine has been demonstrated as a highly efficient catalyst for both intra- and intermolecular CAM reactions, tolerating a wide variety of functional groups. chemrxiv.orgnih.govchemrxiv.org The mild, metal-free conditions of iodine-catalyzed CAM could be particularly advantageous for a substrate like this compound, preserving the integrity of the oxetane ring.

The electronic nature of the substituents on the benzaldehyde can influence the efficiency of the CAM reaction. However, the oxetane-3-yloxy group is not expected to pose significant steric hindrance or electronic deactivation that would preclude this type of reactivity. The development of robust catalysts has expanded the scope of CAM to include a broad range of functionalized aldehydes. rsc.org

Table 1: Examples of Catalysts Used in Carbonyl-Alkyne Metathesis of Aromatic Aldehydes

| Catalyst System | Substrate Type | Product Type | Reference |

| Iron(III) chloride | Alkyne-tethered 2-amino benzaldehydes | Dihydroquinolines, Quinolines | rsc.org |

| Iodine | Aromatic aldehydes and alkynes | α,β-Unsaturated carbonyls | chemrxiv.orgnih.gov |

| Cp*Mo(II)-complexes | Aromatic aldehydes and alkynes | Functionalized alkenes | bohrium.com |

Reactivity of the Aryl Ether Linkage

The cleavage of aryl ether bonds is a significant transformation in organic synthesis, particularly in the context of lignin (B12514952) degradation, where such linkages are abundant. researchgate.net The C-O bond in aryl ethers is generally strong, but it can be cleaved under specific reductive or acidic conditions. researchgate.netresearchgate.net For instance, reductive cleavage using lithium metal can lead to the formation of an aryllithium species and a lithium alkoxide. nih.gov The selectivity of this cleavage can be influenced by the substituents on the aryl ring and the nature of the alkyl group. nih.gov In the case of this compound, reductive cleavage would likely yield 4-formylphenyllithium and the lithium salt of 3-hydroxyoxetane.

Acid-catalyzed cleavage of aryl ethers is also a known process, often proceeding via protonation of the ether oxygen followed by nucleophilic attack or elimination. researchgate.net However, the oxetane ring itself is susceptible to opening under strongly acidic conditions, which could lead to a complex mixture of products. acs.org Therefore, selective cleavage of the aryl ether bond without affecting the oxetane ring would require carefully controlled conditions.

More recent methods for aryl ether cleavage involve transition-metal catalysis. For example, nickel-catalyzed hydrogenolysis has been used for the direct cleavage of C-O bonds in diaryl ethers. researchgate.net The selectivity of such reactions can be influenced by the substitution pattern on the aromatic rings. researchgate.net

The oxetane ring in this compound is a strained four-membered heterocycle, which imparts both unique conformational properties and specific reactivity. acs.orgbeilstein-journals.org Despite its ring strain, the oxetane moiety is generally considered a stable functional group under many common reaction conditions, including those used for transformations of the aldehyde group. acs.orgbeilstein-journals.org This stability makes oxetanes attractive motifs in medicinal chemistry as isosteres for gem-dimethyl or carbonyl groups. beilstein-journals.org

However, the strained nature of the oxetane ring allows for its opening under certain conditions. acs.orgbeilstein-journals.org Lewis or Brønsted acids can catalyze the ring-opening of oxetanes with various nucleophiles. rsc.org This reactivity can be exploited in synthetic strategies to introduce new functional groups. For example, the reaction of oxetane-containing benzaldehydes with ynol silyl (B83357) ethers in the presence of a Lewis acid can lead to the formation of eight-membered lactones through an intramolecular oxetane ring-opening process. acs.org

Table 2: General Stability of Functional Groups in this compound

| Functional Group | Stable Conditions | Labile Conditions |

| Aldehyde | Neutral, mildly acidic/basic | Strongly oxidizing/reducing agents, strong nucleophiles |

| Aryl Ether | Neutral, basic, mild acid | Strong acids, specific reductive conditions, certain transition metal catalysts |

| Oxetane Ring | Neutral, basic, mild acid, many catalytic conditions | Strong acids, strong nucleophiles in the presence of a Lewis acid |

Interplay of Functional Groups: Chemoselective Reactions and Cascade Processes

The presence of both an aldehyde and an oxetane ring in this compound opens up possibilities for chemoselective reactions and cascade processes where both functional groups participate.

Chemoselectivity would be a key consideration in reactions where both the aldehyde and the oxetane could potentially react. For example, in a reaction with a strong nucleophile under neutral conditions, the aldehyde would be the more likely site of attack. Conversely, under strong acidic conditions with a nucleophile, both the aldehyde (via acetal formation) and the oxetane (via ring-opening) could react. The choice of reagents and reaction conditions would be crucial to direct the reaction to the desired functional group. The chemoselective coupling of substituted oxetanes with carbon dioxide has been demonstrated using aluminum catalysis, highlighting the ability to selectively activate the oxetane ring. nih.gov

Cascade reactions involving both functional groups can lead to the rapid construction of complex molecular architectures. For instance, a cascade reaction involving an azide-alkyne cycloaddition followed by an intramolecular oxetane ring-opening has been reported for the synthesis of functionalized triazole-fused piperazin-2-ones and rsc.orgresearchgate.netdiazepin-4-ones. rsc.org While the reported substrates are N-alkynyl amides rather than aldehydes, this demonstrates a proof-of-concept for cascade processes initiated at one part of a molecule leading to the participation of a distal oxetane ring.

Photochemical reactions can also initiate cascade processes. For example, the [2+2] photocycloaddition of an enone with an alkene can be the first step in a tandem or triple cascade process leading to complex polycyclic structures, some of which contain oxetane rings. researchgate.net The aldehyde group in this compound could potentially participate in Paternò–Büchi reactions with alkenes to form new oxetane rings, which could then undergo further transformations in a cascade sequence. mdpi.comrsc.org

The synthesis of spirocyclic oxetanes often involves the reactivity of both a carbonyl compound and another functional group that can lead to cyclization. rsc.orgmdpi.com The aldehyde in this compound could serve as a precursor to such systems.

Advanced Spectroscopic and Structural Characterization of 4 Oxetan 3 Yloxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Oxetan-3-yloxy)benzaldehyde in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed picture of the atomic connectivity and spatial arrangement can be constructed. While specific experimental data for this exact molecule is not widely published, the expected spectral features can be accurately predicted based on the analysis of analogous compounds such as 4-alkoxybenzaldehydes. chemicalbook.comallfordrugs.combmrb.io

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the benzaldehyde (B42025) and oxetane (B1205548) moieties. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. allfordrugs.com The aromatic protons will likely present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the aldehyde group are expected to resonate at approximately δ 7.8-7.9 ppm, while the protons ortho to the oxetanyloxy group should appear further upfield, around δ 7.0-7.1 ppm.

The oxetane ring protons will display a more complex pattern. The proton at the C3 position (methine) is expected to be a multiplet around δ 5.2-5.4 ppm. The four protons on the C2 and C4 carbons of the oxetane ring are diastereotopic and will likely appear as two sets of multiplets in the region of δ 4.8-5.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 190-193 ppm. The aromatic carbons will have distinct chemical shifts: the carbon bearing the aldehyde group (C1) around δ 130-132 ppm, the carbons ortho to the aldehyde (C2, C6) at approximately δ 132-133 ppm, the carbons meta to the aldehyde (C3, C5) around δ 115-116 ppm, and the carbon attached to the ether oxygen (C4) at a more shielded value of δ 163-165 ppm. For the oxetane ring, the C3 carbon is anticipated to be in the range of δ 70-75 ppm, while the C2 and C4 carbons are expected around δ 75-80 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8-10.0 (s, 1H) | 190-193 |

| Aromatic C1-CHO | - | 130-132 |

| Aromatic C2, C6 | 7.8-7.9 (d, 2H) | 132-133 |

| Aromatic C3, C5 | 7.0-7.1 (d, 2H) | 115-116 |

| Aromatic C4-O | - | 163-165 |

| Oxetane C3-H | 5.2-5.4 (m, 1H) | 70-75 |

| Oxetane C2, C4-H₂ | 4.8-5.0 (m, 4H) | 75-80 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1680-1705 cm⁻¹. docbrown.inforesearchgate.net The C-H stretching vibrations of the aldehyde group typically appear as two weak bands between 2700 and 2900 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the oxetane ring will be observed in the 2850-3000 cm⁻¹ range. docbrown.info The C-O-C stretching vibrations of the ether linkage will likely produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. researchgate.net Vibrations associated with the benzene ring, such as C=C stretching, are expected in the 1450-1600 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The aromatic ring vibrations, particularly the symmetric "breathing" mode, are often strong in the Raman spectrum. The C=O stretch of the aldehyde is also Raman active. researchgate.net The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will be visible. The symmetric C-O-C stretch of the ether and the oxetane ring vibrations would also be observable.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aldehyde C-H Stretch | 2700-2900 (two bands) | 2700-2900 |

| C=O Stretch (Aldehyde) | 1680-1705 (strong) | 1680-1705 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| Asymmetric C-O-C Stretch | 1200-1250 (strong) | Weak or absent |

| Symmetric C-O-C Stretch | 1000-1050 | Present |

Mass Spectrometry (MS): Fragmentation Analysis and High-Resolution Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of the elemental formula (C₁₀H₁₀O₃).

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion of this compound would likely undergo characteristic fragmentation. The loss of the aldehyde proton (H•) to give an [M-1]⁺ ion is a common pathway for benzaldehydes. Cleavage of the ether bond could occur in several ways. Loss of the entire oxetanyloxy group as a radical would lead to a benzoyl cation. Alternatively, fragmentation of the oxetane ring itself could occur, for instance, through the loss of ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O). The fragmentation pattern can be compared to known spectra of similar alkoxy benzaldehydes to aid in interpretation. nist.govnist.govnist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 178 | [C₁₀H₁₀O₃]⁺ (Molecular Ion) |

| 177 | [M-H]⁺ |

| 121 | [C₇H₅O]⁺ (Benzoyl cation) |

| 105 | [C₇H₅O]⁺ - CO |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter on the oxetane ring or elsewhere in the molecule, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and could be used to determine the enantiomeric purity and absolute configuration of the synthesized derivatives. As no chiral derivatives have been reported in the searched literature, no experimental data is available for this section.

Computational Chemistry and Theoretical Studies of 4 Oxetan 3 Yloxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Ground State Properties and Molecular ParametersDFT is a workhorse of computational chemistry used to determine the optimized geometry, electronic structure, and various molecular parameters of a molecule in its ground state.researchgate.netFor 4-(Oxetan-3-yloxy)benzaldehyde, a DFT analysis, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield crucial data.researchgate.netThis would include bond lengths, bond angles, dihedral angles, and the distribution of atomic charges. Such parameters are essential for understanding the molecule's stability and structure.

Interactive Data Table: Hypothetical DFT Molecular Parameters No experimental or calculated data is available for this compound. The table below is a template illustrating how such data would be presented.

Frontier Molecular Orbital (FMO) AnalysisFMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).ajchem-a.comThe energies of HOMO and LUMO and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity.ajchem-a.comA low energy gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals on this compound would indicate the likely sites for nucleophilic and electrophilic attack.

Interactive Data Table: Hypothetical FMO Properties No experimental or calculated data is available for this compound. The table below is a template illustrating how such data would be presented.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable bonds, like the ether linkage in this compound, can exist in multiple conformations. A potential energy surface (PES) scan, performed by systematically rotating key dihedral angles, would identify the most stable conformers (energy minima) and the transition states between them. researchgate.net This is vital for understanding the molecule's flexibility and its predominant shapes.

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling can be used to map out the entire energy profile of a chemical reaction, including reactants, transition states, intermediates, and products. nih.govmdpi.com For a molecule like this compound, this could involve studying its synthesis or degradation pathways, providing insights into reaction feasibility and kinetics.

Molecular Docking and Ligand-Receptor Interaction Prediction

To explore potential biological applications, molecular docking simulates the interaction between a small molecule (ligand) and a biological target, typically a protein receptor. researchgate.net A docking study of this compound against a specific protein target would predict its binding affinity (docking score) and preferred binding mode. This analysis would highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for designing new therapeutic agents. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.org These models are instrumental in medicinal chemistry and drug discovery for predicting the activity of novel compounds, optimizing lead structures, and minimizing the need for extensive experimental testing. nih.gov

While specific QSAR or QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand how structural modifications to this scaffold might influence its biological or physicochemical characteristics. A hypothetical QSAR/QSPR study of this compound and its analogues would involve the calculation of various molecular descriptors and the subsequent development of a predictive model.

Molecular Descriptors for this compound Analogues

The development of a robust QSAR/QSPR model is contingent on the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of compounds and relate them to the observed activity or property. For a series of analogues based on the this compound scaffold, these descriptors can be broadly categorized as follows:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the ability to engage in electronic interactions. For this compound, descriptors like dipole moment, partial charges on the aldehyde oxygen and the oxetane (B1205548) ether oxygen, and HOMO/LUMO energies would be critical. These would be particularly sensitive to substitutions on the benzene (B151609) ring.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. Wiener index and Kier & Hall connectivity indices are examples of topological descriptors that could be used to model the properties of this compound analogues.

Hypothetical QSAR Study of this compound Analogues

To illustrate the application of QSAR modeling, consider a hypothetical series of this compound analogues with varying substituents on the benzene ring, evaluated for their inhibitory activity against a hypothetical enzyme. The goal would be to develop a QSAR model that predicts the inhibitory concentration (IC50) based on the calculated molecular descriptors.

The table below presents a hypothetical dataset for such a study:

| Compound ID | Substituent (R) | log(1/IC50) | logP | Molecular Weight | Dipole Moment (Debye) |

| 1 | H | 5.20 | 2.15 | 178.18 | 3.45 |

| 2 | CH3 | 5.45 | 2.60 | 192.21 | 3.60 |

| 3 | Cl | 5.60 | 2.85 | 212.63 | 2.90 |

| 4 | OCH3 | 5.30 | 2.10 | 208.21 | 3.80 |

| 5 | NO2 | 5.95 | 2.05 | 223.18 | 1.50 |

Based on this hypothetical data, a multiple linear regression (MLR) analysis could yield a QSAR equation of the following form:

log(1/IC50) = β₀ + β₁(logP) + β₂(Dipole Moment)

Predictive Power and Applicability Domain

The predictive power of a QSAR/QSPR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development. mdpi.com It is also crucial to define the applicability domain of the model, which specifies the chemical space in which the model can make reliable predictions. mdpi.com For a model based on this compound, the applicability domain would be defined by the range of descriptor values of the training set compounds.

Exploration of Derivatives and Analogues of 4 Oxetan 3 Yloxy Benzaldehyde

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For derivatives of 4-(oxetan-3-yloxy)benzaldehyde, SAR investigations have provided crucial insights, particularly in the development of new therapeutic agents.

A notable example involves a series of novel quinoline (B57606) derivatives incorporating the oxetanyl moiety, which were synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities. nih.govnih.gov The core structure investigated was 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline. In this series, the oxetane (B1205548) ring is central, and various substituents were introduced on the terminal benzyl (B1604629) group to probe their effect on biological activity. nih.gov

The synthesized compounds were tested against Mycobacterium tuberculosis H37Rv, and the results demonstrated a clear dependence on the nature of the substituent on the benzyloxy group. The SAR analysis revealed that introducing electron-withdrawing or electron-donating groups at the para-position of the benzyl ring had a significant impact on the minimum inhibitory concentration (MIC). nih.gov

For instance, compound 9c , featuring a 4-chlorobenzyloxy group, exhibited excellent antimycobacterial activity with an MIC of 6.68 μM, which was twice as potent as the reference drug isoniazid. nih.gov Similarly, derivatives with 4-bromo (9b ), 3-cyano (9f ), 3,5-difluoro (9g ), and 2-cyano (9h ) substituents also displayed excellent activity. In contrast, the unsubstituted benzyloxy derivative (9a ) showed only good activity, with an MIC of 31.25 μM against certain bacterial strains. nih.gov This suggests that modulation of the electronic properties of the benzyloxy ring is a key factor in optimizing the antimycobacterial potency of this class of compounds. nih.gov

| Compound | Substituent (R) on Benzyloxy Group | Antimycobacterial Activity (MIC in μM) vs. M. tuberculosis H37Rv |

|---|---|---|

| 9a | H | 57.73 |

| 9b | 4-Br | 12.23 |

| 9c | 4-Cl | 6.68 |

| 9d | 4-CH₃ | 3.41 |

| 9f | 3-CN | 7.44 |

| 9g | 3,5-di-F | 7.20 |

| 9h | 2-CN | 7.44 |

| Isoniazid (Reference) | N/A | 14.58 |

| Pyrazinamide (Reference) | N/A | 24.36 |

Bioisosteric Replacements and Conformational Locks based on the Oxetane Core

The oxetane ring is a highly valued motif in modern medicinal chemistry due to its unique physicochemical properties, which make it an effective bioisostere for several common functional groups. nih.gov Bioisosterism is a strategy used to modify drug properties by replacing one functional group with another that has similar spatial and electronic characteristics. nih.gov

The oxetane moiety is frequently employed as a surrogate for:

gem-Dimethyl Groups : Replacing a lipophilic gem-dimethyl group with a polar oxetane ring can improve aqueous solubility and metabolic stability while occupying a similar volume. beilstein-journals.orgnih.gov This modification can reduce the compound's lipophilicity, which is often beneficial for pharmacokinetic properties. acs.org

Carbonyl Groups : The oxetane ring possesses a dipole moment, lone pair orientation, and hydrogen bond accepting capabilities comparable to a carbonyl group. nih.govacs.org This allows it to serve as a metabolically stable replacement for ketones or amides, potentially circumventing degradation by enzymes like hydrolases while maintaining key interactions with biological targets. acs.orgnih.gov

The incorporation of an oxetane can also significantly influence the properties of a molecule by:

Modulating Basicity : The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can decrease the pKa of a proximal amine group, which can be crucial for optimizing a drug's absorption and distribution profile. nih.govnih.gov

Acting as a Conformational Lock : In complex molecules, the rigid, puckered structure of the oxetane ring can restrict bond rotation. acs.org In the anticancer drug Paclitaxel (Taxol), the oxetane D-ring is thought to function either as a conformational lock, rigidifying the molecule's structure, or as a hydrogen bond acceptor, both of which are important for its biological activity. nih.govacs.org

These applications highlight the oxetane core as a versatile tool for fine-tuning the drug-like properties of bioactive compounds, leading to improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Synthesis and Characterization of Polymeric and Supramolecular Assemblies Incorporating the Scaffold

The strained four-membered ring of oxetane derivatives makes them suitable monomers for ring-opening polymerization, leading to the formation of functional polyethers. The this compound scaffold and its analogues are attractive building blocks for creating advanced polymeric materials due to the combination of the polymerizable oxetane unit and the functionalizable aromatic core.

Cationic ring-opening polymerization is a common method for synthesizing polyoxetanes. nih.gov This process is typically initiated by a cationic species, such as a boron trifluoride ether complex, which attacks the oxygen atom of the oxetane ring, leading to ring opening and subsequent chain propagation. nih.govradtech.org This technique has been used to synthesize a variety of functional polymers, including photo-curable poly(imide)s containing pendant oxetane groups. radtech.org

A relevant example is the synthesis of side-chain liquid crystalline polyoxetanes. In these systems, monomers containing an oxetane ring linked to a rigid mesogenic unit (often derived from aromatic aldehydes) are polymerized. For instance, oxetane monomers bearing a pendant trans-stilbene (B89595) mesogenic unit, which is structurally related to the benzaldehyde (B42025) scaffold, have been successfully polymerized. nih.gov The resulting polyoxetane backbone is highly flexible, which allows the rigid side-chain mesogens to self-assemble into ordered liquid crystalline phases. nih.gov The synthesis involves first preparing the oxetane monomer, such as 3-[[6-(4-Hydroxybenzaldehyde)hexoxy]methyl]-3-methyl oxetane, and then polymerizing it via a cationic ring-opening mechanism. nih.gov

While the direct polymerization of this compound is not widely documented, the successful synthesis of related oxetane-containing polymers demonstrates the potential of this scaffold in polymer chemistry. nih.govradtech.org The aldehyde group itself could be further functionalized before or after polymerization to introduce additional properties. Supramolecular assemblies based specifically on the this compound scaffold are not prominently featured in the reviewed literature, though the general principles of self-assembly using aromatic building blocks are well-established.

Functionalized Derivatives for Material Science Applications

The unique combination of a polar, three-dimensional oxetane ring and a planar, functionalizable benzaldehyde group makes derivatives of this scaffold promising candidates for various material science applications, most notably in the field of liquid crystals.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The design of liquid crystal molecules typically requires a rigid core (mesogen) and flexible terminal chains. Derivatives of this compound are well-suited for this purpose, where the aromatic portion can be extended to form a mesogenic unit.

Research has demonstrated the synthesis of side-chain liquid crystalline polyoxetanes where the monomer unit contains an oxetane ring and a mesogen derived from a 4-hydroxybenzaldehyde (B117250) analogue. nih.gov In one study, a series of monomers were prepared with a trans-stilbene core (a mesogen) connected to a 3-methyloxetane (B1582186) ring via an alkoxy spacer of varying length. These monomers were then polymerized using a cationic ring-opening polymerization to yield polyoxetanes with liquid crystalline properties. nih.gov

The thermal and mesomorphic properties of these polymers were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The results showed that the polymers exhibited enantiotropic smectic phases (e.g., Smectic A, Smectic E), with the specific phase and transition temperatures dependent on the length of both the spacer connecting the mesogen to the backbone and the terminal alkyl chain on the mesogen. nih.gov The flexible polyoxetane backbone facilitates the organization of the rigid stilbene (B7821643) side chains into the layered structures characteristic of smectic phases. nih.gov

| Polymer | Monomer Structure Detail (Spacer/Tail) | Phase Transition Temperatures (°C) |

|---|---|---|

| 1P | C3 Spacer / OCH₃ Tail | g 35.1 SmE 68.3 I |

| 2P | C4 Spacer / OCH₃ Tail | g 39.5 SmE 92.4 I |

| 3P | C5 Spacer / OCH₃ Tail | g 22.1 SmA 95.8 I |

| 4P | C6 Spacer / OCH₃ Tail | g 19.8 SmA 101.3 I |

| 7P | C6 Spacer / OC₅H₁₁ Tail | g 18.5 SmA 120.7 I |

| 8P | C6 Spacer / OC₆H₁₃ Tail | g 17.6 SmA 124.6 I |

g = glassy state, SmE = smectic E phase, SmA = smectic A phase, I = isotropic liquid. Data obtained from DSC measurements.

This work illustrates how functionalized derivatives incorporating the oxetane-ether-aromatic aldehyde scaffold can be systematically designed and synthesized to create advanced materials with tailored phase behavior for potential applications in optical devices and sensors. nih.gov

Applications of 4 Oxetan 3 Yloxy Benzaldehyde and Its Derivatives in Specialized Chemical Domains

Strategic Use in Medicinal Chemistry and Drug Discovery Platforms

The oxetane (B1205548) moiety is increasingly utilized as a versatile building block in drug design. Its presence can profoundly influence a molecule's biological and pharmacokinetic profile, making it a valuable tool for optimizing lead compounds.

In drug discovery, achieving a balance between lipophilicity, solubility, and metabolic stability is critical for a compound's success. The oxetane ring has been identified as a beneficial motif for modulating these properties. The incorporation of an oxetane can lead to a significant enhancement of aqueous solubility and metabolic stability. This is often attributed to the ring's ability to act as a hydrogen bond acceptor and its resistance to metabolic degradation by cytochrome P450 enzymes. Furthermore, 3,3-disubstituted oxetanes have been validated as effective bioisosteres for gem-dimethyl or carbonyl groups, often resulting in improved water solubility and reduced lipophilicity while maintaining or enhancing biological activity.

The oxetane scaffold has proven effective in the design of potent enzyme inhibitors. A notable example is in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that deactivates the anti-inflammatory lipid mediator N-palmitoylethanolamide (PEA). universityofcalifornia.eduresearchgate.net NAAA is a significant therapeutic target for inflammatory and pain-related conditions. universityofcalifornia.edu

Research into the structure-activity relationships (SARs) of NAAA inhibitors has utilized the oxetane ring as a core component. Specifically, a series of (S)-N-(2-oxo-3-oxetanyl)amides has been synthesized and evaluated. These compounds are thought to inhibit NAAA through the acylation of the enzyme's catalytic cysteine residue. nih.gov This research led to the identification of potent inhibitors, demonstrating the value of the oxetane structure in targeting this enzyme class. nih.gov

One particularly potent compound, (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide, emerged from these studies with significantly improved inhibitory activity compared to the initial lead compound. nih.gov

Table 1: In Vitro Inhibitory Potency of Oxetane-Based NAAA Inhibitors

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide | Recombinant Rat NAAA | 420 |

| (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide | Recombinant Rat NAAA | 115 |

Data sourced from a study on N-(2-oxo-3-oxetanyl)amides as NAAA inhibitors. nih.gov

Derivatives of 4-(Oxetan-3-yloxy)benzaldehyde serve as crucial scaffolds in the development of novel antimicrobial agents. A significant area of research has been in the synthesis of compounds with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives has been synthesized and evaluated for antimycobacterial activity. nih.govnih.gov This work demonstrated that modifications to the benzyloxy group attached to the oxetane ring have a substantial influence on the compound's efficacy. Several derivatives exhibited excellent activity against the M. tuberculosis H37Rv strain, with minimum inhibitory concentrations (MIC) in the low micromolar range. nih.govnih.gov In silico studies suggest these compounds may act by inhibiting ATP synthase. nih.govnih.gov

Table 2: Antimycobacterial Activity of Selected Oxetanyl-Quinoline Derivatives against M. tuberculosis H37Rv

| Compound ID | Substituent on Benzyloxy Group | MIC (μM) |

|---|---|---|

| 9b | 4-Bromo | 3.41 |

| 9c | 4-Chloro | 6.54 |

| 9d | 4-Methyl | 12.23 |

| 9f | 4-Cyano | 4.87 |

| 9g | 2-Fluoro | 3.93 |

| 9h | 3-Fluoro | 6.27 |

| 9i | 4-Fluoro | 3.91 |

Data from a study on oxetanyl-quinoline derivatives as potential antimycobacterial agents. nih.gov

In the antiviral domain, while direct applications of this compound are less documented, the broader class of oxetane-containing molecules has been explored. For instance, certain penta-1,4-diene-3-one oxime ether derivatives have shown significant protective and inactivation activity against the Tobacco Mosaic Virus (TMV). nih.gov Additionally, a dideoxy fluoro ketopyranonucleoside containing a complex ring system showed high efficacy against rotavirus infection. nih.gov These examples highlight the potential of scaffolds incorporating strained ring systems like oxetane in the design of new antiviral agents.

The fight against the human immunodeficiency virus (HIV) requires the continuous development of new therapeutic strategies, including the "shock and kill" approach aimed at eradicating latent HIV reservoirs. This strategy often involves latency reversing agents (LRAs) that reactivate dormant virus-infected cells. While various compound classes are being investigated as LRAs, direct research detailing the application of this compound or its immediate derivatives in HIV treatment is not extensively reported in the current scientific literature. The primary focus in LRA development has been on molecules like protein kinase C (PKC) activators and histone deacetylase (HDAC) inhibitors.

Building Blocks for Advanced Functional Materials

Beyond its biomedical applications, the this compound structure is a valuable building block for creating advanced functional materials, particularly specialty polymers with unique optical and physical properties.

The combination of the oxetane ring and the benzaldehyde (B42025) functional group allows for the synthesis of specialized polymers, such as side-chain liquid crystalline polymers (SCLCPs). nih.govmdpi.com These materials are of interest for applications in optical devices and responsive materials. rsc.org

In a representative synthetic approach, a 4-hydroxybenzaldehyde (B117250) core can be reacted with an oxetane-containing precursor to form a monomer. This monomer can then undergo cationic ring-opening polymerization of the oxetane unit to create a polyether backbone with pendant mesogenic (liquid crystal-forming) side groups derived from the benzaldehyde portion. nih.gov For example, a series of liquid crystalline monomers and polyoxetanes containing a trans-stilbene (B89595) side group have been successfully synthesized. nih.gov The resulting polyoxetanes exhibit enantiotropic smectic liquid crystal phases, where the specific phase (e.g., smectic A, smectic E) is influenced by the length of spacer and terminal alkyl chains in the monomer design. nih.gov The use of benzaldehyde-functionalized polymers has also been explored for creating alignment layers for liquid crystal displays. researchgate.net

Precursors for Electronic and Photonic Materials

While large-scale application of this compound itself in electronic and photonic materials is not extensively documented, its structural components are highly relevant to the field. Aromatic aldehydes are common precursors for the synthesis of various organic materials, including liquid crystals and conjugated polymers. nih.govmdpi.com The aldehyde group serves as a key functional site for building larger, more complex molecular architectures necessary for these applications.

The oxetane moiety, though more commonly associated with medicinal chemistry, has found use in materials science, particularly in the development of photo-curable polymers and resins for coatings and electronic materials. radtech.org Oxetane-functionalized polymers can be used in organic optoelectronic devices. acs.org The incorporation of the polar, rigid oxetane ring can influence key material properties such as solubility, thermal stability, and molecular packing, which are critical for the performance of electronic and photonic devices. For instance, research into liquid crystalline polyoxetanes has utilized substituted benzaldehydes as starting materials to create polymers with specific thermal characteristics. nih.gov The combination of the reactive aldehyde and the property-modifying oxetane ring in this compound suggests its potential as a building block for novel organic materials.

| Structural Feature | Potential Property Influence | Relevance in Electronic/Photonic Materials |

|---|---|---|

| Benzaldehyde Group | Provides a reactive site for polymerization and molecular elongation (e.g., via Knoevenagel or Wittig reactions). | Essential for synthesizing liquid crystals, stilbene (B7821643) derivatives, and other conjugated systems used in organic electronics. nih.govmdpi.com |

| Oxetane Ring | Increases polarity, can improve solubility, and enhances thermal stability. Acts as a rigid conformational lock. acs.orgthieme-connect.de | Can be used to fine-tune the physical properties of polymers and liquid crystals; potential for creating photo-reactive materials. radtech.org |

| Ether Linkage | Introduces a polar, flexible linkage that can influence molecular packing and liquid crystalline phase behavior. | Commonly found in liquid crystal design to control transition temperatures and mesophase type. |

Agrochemical Research and Development

In the field of agrochemical research, the molecular architecture of this compound positions it as a compound of interest. It belongs to the class of phenolic ethers, which have been investigated for use as pesticides, herbicides, and fungicides. Although challenges in synthesis have sometimes hampered the use of oxetanes in agrochemicals, they are of increasing importance in molecular design. nih.gov

The significance of the oxetane ring in this context lies in its role as a bioisostere. researchgate.netresearchgate.net In drug and agrochemical design, an oxetane is often used to replace metabolically vulnerable groups like carbonyls or bulky, lipophilic groups such as a gem-dimethyl moiety. acs.orgnih.gov This substitution can lead to significant improvements in a molecule's physicochemical profile, including enhanced aqueous solubility, greater metabolic stability, and optimized lipophilicity—all critical parameters for the efficacy and environmental profile of an agrochemical. acs.orgnih.govresearchgate.net For example, some natural products containing an oxetane ring have been reported to exhibit herbicidal activity. acs.org Therefore, using this compound as a starting material allows for the introduction of this beneficial oxetane scaffold into new potential agrochemical candidates.

| Property | Traditional Group (e.g., Carbonyl, gem-Dimethyl) | Oxetane Replacement | Advantage in Agrochemicals |

|---|---|---|---|

| Metabolic Stability | Carbonyls are prone to reduction; gem-dimethyl groups can be oxidized. | Generally stable to metabolic enzymes. acs.orgnih.gov | Increases persistence and bioavailability of the active compound. |

| Aqueous Solubility | gem-Dimethyl groups are highly lipophilic, reducing solubility. Carbonyls are polar but reactive. | Increases polarity and hydrogen bond accepting capacity, often improving solubility. acs.org | Improves formulation and uptake by target weeds or pests. |

| Lipophilicity (LogP) | gem-Dimethyl groups significantly increase lipophilicity. | Acts as a "small polar core," allowing for increased steric bulk without a proportional increase in lipophilicity. acs.org | Helps optimize the balance between membrane permeability and aqueous solubility. |

| Molecular Conformation | Can allow for significant conformational flexibility. | Acts as a "conformational lock," rigidifying the local structure. acs.org | Can improve binding affinity to the target enzyme or receptor. |

Intermediate in Natural Product and Complex Molecule Synthesis

This compound is a highly useful intermediate in the synthesis of complex molecules, including natural products and novel pharmaceutical agents. cihanuniversity.edu.iqresearchgate.net Its utility stems from its dual nature: the aldehyde group functions as a versatile reactive handle, while the 4-(oxetan-3-yloxy)phenyl portion serves as a stable, property-modulating scaffold. acs.orgsigmaaldrich.com

The aldehyde is one of the most versatile functional groups in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of intricate molecular skeletons. sigmaaldrich.com It readily participates in a wide array of transformations, allowing chemists to elaborate the structure into more complex targets.